
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, and a partially hydrogenated phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene can be synthesized through the epoxidation of 1,2,3,4-tetrahydrophenanthrene. The epoxidation process typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, usually at room temperature, to avoid over-oxidation and to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process would depend on the availability of starting materials and the efficiency of the epoxidation reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide group can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the formation of adducts with DNA, proteins, and other cellular components, potentially affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: The parent compound from which 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is derived.
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene: A related compound with additional hydroxyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A compound with a ketone group instead of an epoxide.
Uniqueness
This compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activity. The epoxide group makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for studying chemical and biological interactions.
Propiedades
Número CAS |
56179-80-7 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1a,8,9,9a-tetrahydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H12O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-6,13-14H,7-8H2 |
Clave InChI |
WITSIWYHFXIXBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC3=CC=CC=C23)C4C1O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


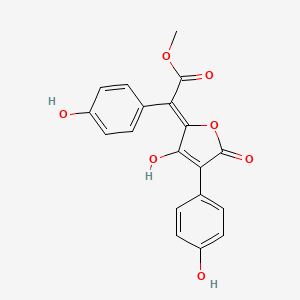
![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)

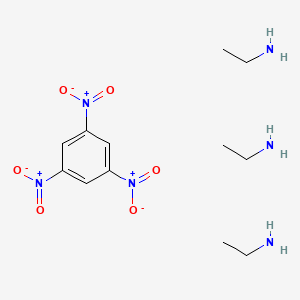
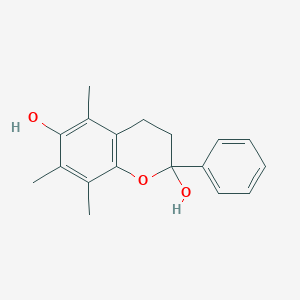
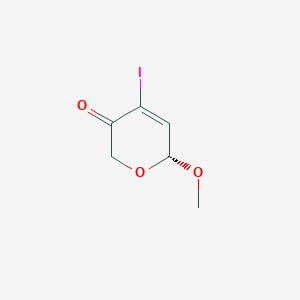
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
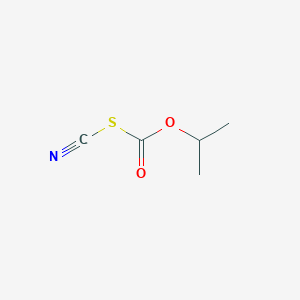
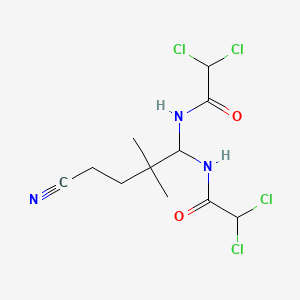

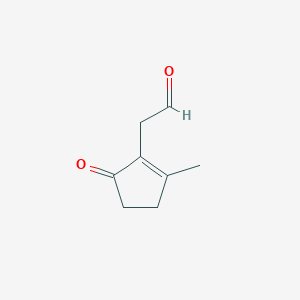
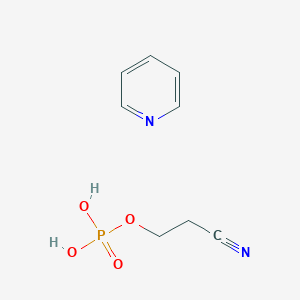
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
